molecular formula C10H13N3 B1587137 1-Butyl-1H-benzo[d][1,2,3]triazole CAS No. 708-43-0

1-Butyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1587137
CAS No.: 708-43-0
M. Wt: 175.23 g/mol
InChI Key: IDXCVQOKCGDSOR-UHFFFAOYSA-N
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Description

1-Butyl-1H-benzo[d][1,2,3]triazole is a chemical compound with the CAS registry number 708-43-0 and the molecular formula C10H13N3 . It is a derivative of the benzotriazole scaffold, a class of heterocyclic compounds known for their versatile coordination chemistry and use as synthetic intermediates in various fields. As a research chemical, it is a candidate for investigation in pharmaceutical and biochemical contexts . Researchers can explore its potential as a corrosion inhibitor, a stabilizing agent in materials science, or a precursor in organic synthesis. The compound is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the relevant safety data sheets for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-3-8-13-10-7-5-4-6-9(10)11-12-13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXCVQOKCGDSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402877
Record name 1-Butyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-43-0
Record name 1-Butyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 Butyl 1h Benzo D 1 2 3 Triazole and Its Derivatives

Classical Huisgen 1,3-Dipolar Cycloaddition Approaches

The Huisgen 1,3-dipolar cycloaddition is a cornerstone in the synthesis of 1,2,3-triazoles. organic-chemistry.orgfu-berlin.denih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide (B81097), with a dipolarophile, like an alkyne. organic-chemistry.orgfu-berlin.deresearchgate.net In the context of 1-butyl-1H-benzo[d] Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.capes.gov.brnih.govtriazole, the key precursors would be 1-azidobenzene and a butyl-containing alkyne, or alternatively, butyl azide and benz-alkyne. The thermal variant of this reaction, while fundamental, often requires elevated temperatures and can lead to a mixture of regioisomers. nih.gov

Regioselectivity Control in Thermal Conditions

Under thermal conditions, the Huisgen cycloaddition of an unsymmetrical alkyne and an azide typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govnih.gov The ratio of these isomers is influenced by steric and electronic factors of the substituents on both the azide and the alkyne. For the synthesis of a specific isomer like 1-butyl-1H-benzo[d] Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.capes.gov.brnih.govtriazole, achieving high regioselectivity can be challenging. The reaction of 1-azidobenzene with 1-hexyne (B1330390), for instance, would likely produce both 1-phenyl-4-butyl-1H-1,2,3-triazole and 1-phenyl-5-butyl-1H-1,2,3-triazole. The inherent lack of regiocontrol in the thermal Huisgen cycloaddition often necessitates tedious separation of the resulting isomeric mixture, limiting its synthetic utility for specific isomer synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1-Butyl-1H-benzo[d]Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.capes.gov.brnih.govtriazole Synthesis

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents a significant advancement in triazole synthesis, earning its status as a premier "click chemistry" reaction. nih.govbeilstein-journals.orgresearchgate.net This method offers remarkable advantages over the thermal process, including milder reaction conditions, significantly accelerated reaction rates, and, most importantly, exceptional regioselectivity. nih.govnih.gov The reaction is typically carried out using a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. thieme-connect.de

Regioselective Synthesis of 1,4-Disubstituted 1H-1,2,3-Triazoles

A key feature of the CuAAC is its ability to exclusively yield the 1,4-disubstituted regioisomer. nih.govbeilstein-journals.orgthieme-connect.de This high degree of regioselectivity is a direct consequence of the reaction mechanism, which is believed to involve the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing ring that ultimately rearranges to the stable 1,4-disubstituted triazole product. nih.gov This predictable outcome makes CuAAC the method of choice for the unambiguous synthesis of 1,4-disubstituted 1H-1,2,3-triazoles. For the synthesis of a derivative of 1-butyl-1H-benzo[d] Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.capes.gov.brnih.govtriazole, for example, the reaction of a substituted 1-azidobenzene with 1-hexyne in the presence of a copper(I) catalyst would selectively produce the corresponding 1-(substituted phenyl)-4-butyl-1H-1,2,3-triazole.

Catalyst SystemSubstratesProductRegioselectivityReference
Cu(I)Organic Azides, Terminal Alkynes1,4-Disubstituted 1,2,3-TriazolesExclusive 1,4-isomer nih.govresearchgate.net
RuH(η2-BH4)(CO)(PCy3)2Primary/Secondary Azides, Terminal Alkynes1,4-Disubstituted 1,2,3-TriazolesSelective 1,4-isomer
CuIα-tosyloxy ketones, sodium azide, terminal alkynes1,4-disubstituted 1,2,3-triazolesRegioselective capes.gov.br

Organocatalytic Synthetic Routes for 1-Butyl-1H-benzo[d]Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.capes.gov.brnih.govtriazole Analogues

While metal-catalyzed reactions dominate the landscape of triazole synthesis, organocatalytic approaches have emerged as a valuable alternative. rsc.org These methods avoid the use of potentially toxic and expensive metals, aligning with the principles of green chemistry. organic-chemistry.org For the synthesis of 1,2,3-triazole derivatives, organocatalytic strategies often involve the activation of one of the reacting partners through the formation of a reactive intermediate. rsc.org For instance, a recent metal-free multi-component reaction enables the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium (B103445) salts, aldehydes, and sodium azide, showcasing the potential of organocatalysis in this field. organic-chemistry.org

Microwave-Assisted Synthetic Protocols for Benzo[d]Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.capes.gov.brnih.govtriazole Systems

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions. rsc.orgrsc.org The application of microwave irradiation to the synthesis of benzotriazole (B28993) systems can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in improved yields. rsc.orgias.ac.inresearchgate.net This rapid and efficient heating can be particularly advantageous for the Huisgen cycloaddition and CuAAC reactions. researchgate.net For example, the synthesis of 1,2,3-triazole derivatives via CuAAC under microwave irradiation has been shown to proceed in significantly less time and with higher yields compared to conventional heating methods. ias.ac.inresearchgate.net

MethodReaction TimeYieldReference
Conventional Heating8 hoursModerate ias.ac.inresearchgate.net
Microwave Irradiation12 minutesHigh ias.ac.inresearchgate.net

Advanced Functionalization Techniques for 1-Butyl-1H-benzo[d]Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.capes.gov.brnih.govtriazole and its Structural Modifications

The functionalization of the pre-formed 1-butyl-1H-benzo[d] Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.capes.gov.brnih.govtriazole ring is a key strategy for creating a diverse range of derivatives. Directed lithiation has been demonstrated as a powerful tool for the selective functionalization of triazole rings. For instance, 1-(benzyloxy)-1,2,3-triazole can be exclusively metalated at the 5-position with n-butyllithium, and the resulting anion can react with various electrophiles to introduce new substituents. exlibrisgroup.com This approach allows for the late-stage modification of the triazole core, providing access to compounds that might be difficult to synthesize directly. Furthermore, the triazole ring itself can be a versatile scaffold for further modifications. For example, replacing an amide linkage in a biologically active molecule with a 1,2,3-triazole ring has been shown to improve its properties. nih.gov This bioisosteric replacement highlights the importance of the triazole moiety in medicinal chemistry and drug design. nih.govnih.gov

N-Alkylation and Acylation Strategies

N-alkylation of benzotriazole is a common method for introducing a butyl group onto the triazole ring. This reaction typically involves the treatment of benzotriazole with a butyl halide in the presence of a base. tandfonline.comresearchgate.net Various bases and solvent systems have been employed to optimize this reaction, including sodium hydroxide (B78521) in N,N-dimethylformamide (DMF) and potassium carbonate. researchgate.netnih.gov The use of phase-transfer catalysts like quaternary ammonium (B1175870) salts or crown ethers can also facilitate the alkylation process. researchgate.net

A notable green chemistry approach utilizes a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), as both the catalyst and solvent. tandfonline.comresearchgate.net This method allows the N-alkylation of benzotriazole with alkyl halides to proceed efficiently at room temperature under solvent-free conditions, offering good to excellent yields and moderate regioselectivity. tandfonline.comresearchgate.net For instance, the reaction of benzotriazole with butyl bromide in the presence of [Bmim]OH yields N-butylbenzotriazole. researchgate.net Traditional methods often require harsh conditions, such as the use of strong bases like sodium hydroxide and hazardous solvents like DMF. researchgate.net

Another synthetic route involves dissolving benzotriazole in an ethanol (B145695) solution containing sodium ethoxide, followed by the addition of a phase-transfer catalyst and 1-bromo-n-butane. google.comgoogle.com This process yields 1-n-butyl-1H-benzotriazole after heating and purification. google.comgoogle.com Microwave-assisted synthesis has also been shown to be an effective method, providing good yields of N-alkylated benzotriazole derivatives in a shorter reaction time compared to conventional heating. nih.gov

It is important to note that the N-alkylation of benzotriazole can result in a mixture of two isomers: 1-substituted and 2-substituted products. tandfonline.com The ratio of these isomers can be influenced by the reaction conditions. For example, the reaction of benzotriazole with ethyl bromide in [Bmim]OH produced a mixture of 1-ethylated and 2-ethylated benzotriazole. tandfonline.com Precise control over the regioselectivity of N-alkylation is an active area of research, with methods being developed to selectively yield either the N1 or N2-alkylated product. nih.govrsc.org

N-acylation of benzotriazole derivatives represents another strategy for functionalization. These reactions introduce an acyl group to the nitrogen atom of the benzotriazole ring and can be used to synthesize a variety of derivatives with potential biological activities. nih.govnih.gov

Table 1: Comparison of Synthetic Methods for N-Alkylation of Benzotriazole

MethodBase/CatalystSolventTemperatureYieldReference
ConventionalSodium HydroxideDMFNot specified86% researchgate.net
Ionic Liquid[Bmim]OHSolvent-freeRoom TemperatureGood to Excellent tandfonline.comresearchgate.net
Phase-TransferSodium Ethoxide/TEBACEthanol45-55 °C85.3% google.comgoogle.com
MicrowavePotassium CarbonateDMFNot specifiedGood nih.gov

Post-Cycloaddition Functionalization

Post-cycloaddition functionalization allows for the modification of the benzotriazole scaffold after its initial formation. This approach is particularly useful for introducing a variety of substituents onto the benzotriazole ring system, leading to a diverse range of derivatives.

One common strategy involves the functionalization of a pre-existing N-alkylated benzotriazole. For example, 1-(benzotriazol-1-yl)alkyl methyl thioethers can be deprotonated and reacted with various electrophiles such as alkyl halides, aldehydes, ketones, and esters to introduce new functional groups. capes.gov.br The resulting products can then be hydrolyzed to yield α-functionalized ketones. capes.gov.br

Another approach involves reactions that modify the benzene (B151609) ring of the benzotriazole core. For instance, Sonogashira coupling reactions can be used to introduce alkynyl fragments onto a dibromobenzotriazole derivative, leading to the synthesis of arylethynylbenzotriazoles. mdpi.com These derivatives have been investigated for their optoelectronic properties. mdpi.com

Furthermore, the triazole ring itself can be involved in further transformations. For example, N-tosyl-1,2,3-triazoles can undergo desulfonylative alkylation with cyclic 1,3-dicarbonyl compounds to produce β-triazolylenones. beilstein-journals.org This metal-free approach provides a straightforward route to new functionalized 1,2,3-triazoles. beilstein-journals.org

The development of fused heterocyclic systems containing the benzotriazole moiety is another area of interest. This can be achieved through intramolecular cyclization reactions. For instance, palladium-catalyzed annulation of 1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)-1H-indoles can lead to the formation of complex polyheterocyclic compounds. nih.gov

Multi-Component Reactions for the Preparation of Complex 1-Butyl-1H-benzo[d]tandfonline.comresearchgate.netgoogle.comtriazole Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. thieme-connect.comresearchgate.net These reactions are atom-economical and can rapidly generate molecular diversity. scholaris.ca

One example of an MCR for the synthesis of benzotriazole derivatives is the three-component reaction of benzotriazoles, aldehydes, and alkynes. thieme-connect.com This reaction, catalyzed by zinc bromide, affords propargyl-1,2,3-triazoles in good yields. thieme-connect.com A plausible mechanism involves the activation of the alkyne by the zinc catalyst to form a zinc acetylide, which then participates in the reaction cascade. thieme-connect.com However, this specific reaction was noted to be ineffective with aliphatic aldehydes. thieme-connect.com

Another MCR approach involves the reaction of (Z)-chloroximes, isocyanides, and NH-heterocyclic rings like benzotriazole to produce a novel class of compounds. researchgate.net Additionally, a one-pot multicomponent reaction has been developed to synthesize isatin-derived imidazoles and benzotriazoles using p-toluenesulfonic acid monohydrate (p-TSA·H2O) as a catalyst. researchgate.net

The combination of MCRs with subsequent intramolecular cycloadditions provides a powerful tool for constructing fused polycyclic systems. mdpi.com For instance, a sequential Ugi reaction followed by an intramolecular azide-alkyne cycloaddition has been used to synthesize six- and seven-membered ring-fused triazoles. mdpi.com Similarly, a van Leusen/intramolecular azide-alkyne cycloaddition sequence has been employed to create fused triazole-imidazole derivatives. mdpi.com These tandem reactions are advantageous as they often proceed with high regioselectivity and under mild, sometimes catalyst-free, conditions due to the entropic favorability of the intramolecular step. mdpi.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool often integrated into MCR strategies for the synthesis of 1,2,3-triazole derivatives. nih.govorganic-chemistry.orgbeilstein-journals.org This reaction enables the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. nih.gov MCRs that generate an in-situ azide or alkyne which then undergoes a CuAAC reaction are particularly common for building complex triazole-containing molecules. researchgate.netnih.govbeilstein-journals.org

Elucidation of Reaction Mechanisms Involving 1 Butyl 1h Benzo D 1 2 3 Triazole

Mechanistic Pathways of Copper-Catalyzed Azide-Alkyne Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govd-nb.info This reaction is characterized by its high fidelity, broad functional group tolerance, and mild reaction conditions. d-nb.infonih.gov The catalytic cycle, while seemingly straightforward, involves a series of complex intermediates and coordination complexes. nih.gov

The generally accepted mechanism deviates from the concerted pathway of the thermal Huisgen 1,3-dipolar cycloaddition. Instead, it proceeds through a stepwise sequence initiated by the formation of a copper(I) acetylide. nih.govnih.gov This intermediate is crucial for the activation of the alkyne. The organic azide (B81097) then coordinates to the copper center, which facilitates the nucleophilic attack of the acetylide's β-carbon onto the terminal nitrogen of the azide. nih.gov This sequence of events ensures the exclusive formation of the 1,4-regioisomer, a hallmark of the CuAAC reaction. nih.govd-nb.info The reaction's efficiency is often enhanced in aqueous environments and can be accelerated by various copper-chelating ligands. nih.gov

Early proposals for the CuAAC mechanism suggested a monomeric copper(I) acetylide complex as the key intermediate. nih.gov However, subsequent kinetic studies and density functional theory (DFT) calculations have provided compelling evidence for the involvement of multinuclear copper species. nih.govthieme-connect.de Kinetic data indicating a second-order dependence on the copper concentration under certain conditions pointed towards the participation of at least two copper centers in the catalytic cycle. nih.gov

The currently favored mechanism involves a dinuclear copper intermediate. nih.govbeilstein-journals.org Real-time monitoring and isotope crossover studies have substantiated the role of a dinuclear copper acetylide complex. nih.gov In this model, one copper atom binds the acetylide, while the second copper atom coordinates with the azide, bringing the two reactants into proximity and activating them for the subsequent cyclization. The formation of a six-membered copper-containing metallacycle intermediate is a key step, leading to the formation of the triazole ring. nih.gov The formation of this azide/copper(I) acetylide complex is often considered the rate-determining step of the reaction. nih.gov

Frontier Molecular Orbital (FMO) Theory in 1,3-Dipolar Cycloadditions

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity and selectivity of pericyclic reactions, including 1,3-dipolar cycloadditions. d-nb.infowikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The reaction is facilitated by the overlap of these frontier orbitals, and the pathway with the smallest HOMO-LUMO energy gap is generally the most favorable. wikipedia.org

In the context of 1,3-dipolar cycloadditions, the reaction involves a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile). d-nb.infopharmacy180.com The interaction is symmetry-allowed and proceeds through a concerted [π4s + π2s] transition state. d-nb.info The regioselectivity of the reaction can often be predicted by examining the coefficients of the FMOs on the interacting atoms; the reaction tends to proceed in a way that maximizes the overlap between the atoms with the largest orbital coefficients. numberanalytics.com

The relative energies of the frontier orbitals of the 1,3-dipole and the dipolarophile determine the dominant reaction pathway. chesci.com These pathways are generally classified into three types by Sustmann. chesci.comias.ac.in

Type I (Normal-Electron-Demand): This pathway is controlled by the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (HOMOdipole-LUMOdipolarophile). wikipedia.orgchesci.com This is common when the dipole possesses electron-donating groups, which raise the energy of its HOMO, and the dipolarophile has electron-withdrawing groups, which lower the energy of its LUMO. numberanalytics.com

Type III (Inverse-Electron-Demand): In this case, the dominant interaction is between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile (LUMOdipole-HOMOdipolarophile). wikipedia.orgchesci.com This occurs when the dipole has a low-lying LUMO (e.g., due to electron-withdrawing groups) and the dipolarophile has a high-lying HOMO (e.g., due to electron-donating groups). nih.gov

Type II: Here, the energy gaps for both HOMOdipole-LUMOdipolarophile and LUMOdipole-HOMOdipolarophile interactions are comparable, and both contribute significantly to the reaction's progress. chesci.comias.ac.in

The specific substituents on both the benzotriazole (B28993) derivative and the reacting partner will dictate which of these pathways is favored, thereby influencing the reaction rate and outcome. For instance, increasing the number of heteroatoms in the 1,3-dipole can lower the energy of its HOMO, potentially shifting the mechanism and increasing the activation barrier for a normal-electron-demand reaction. nih.gov

FMO Interaction Types in 1,3-Dipolar Cycloadditions

Interaction Type Dominant Orbital Interaction Typical Reactant Characteristics
Type I (Normal) HOMOdipole – LUMOdipolarophile Dipole with electron-donating groups; Dipolarophile with electron-withdrawing groups. numberanalytics.comwikipedia.org
Type II Both interactions are comparable Intermediate electronic characteristics of reactants. chesci.comias.ac.in
Type III (Inverse) LUMOdipole – HOMOdipolarophile Dipole with electron-withdrawing groups; Dipolarophile with electron-donating groups. wikipedia.orgnih.gov

Reaction Mechanisms in Functionalization of 1-Butyl-1H-benzo[d]d-nb.infonumberanalytics.comwikipedia.orgtriazole

The benzotriazole ring system, including its N-butylated derivative, serves as a versatile platform for further chemical modification. The benzotriazole group can act as a leaving group, a proton activator, and a precursor for various reactive intermediates. nih.govmdpi.com Functionalization can occur at different positions on the molecule, leading to a diverse array of derivatives.

One common strategy for functionalization involves the initial synthesis of a benzotriazole-containing molecule, which is then subjected to further reactions. For example, a 1-butyl-1H-benzotriazole derivative can be prepared and subsequently modified through reactions like palladium-catalyzed C-H bond activation, allowing for the construction of complex polyheterocyclic systems. nih.gov The synthesis often starts with a reaction like N-propargylation of a substituted indole (B1671886), followed by a CuAAC reaction to introduce the benzotriazole moiety, and finally an intramolecular cyclization. nih.gov

Another approach involves using a functionalized benzotriazole as a reactant. For instance, 1-(prop-2-yn-1-yloxy)-1H-benzo[d] d-nb.infonumberanalytics.comwikipedia.orgtriazole can be synthesized and then used in a CuAAC reaction with an azide to create more complex hybrid molecules. mdpi.com The synthesis of the starting material itself, such as 1-(1H-benzo[d] d-nb.infonumberanalytics.comwikipedia.orgtriazol-1-yl)prop-2-yn-1-one, provides a reactive ynone that can participate in cycloaddition reactions, for example with nitrosoarenes to form N-hydroxyindoles. mdpi.com These examples highlight the utility of the benzotriazole scaffold in multistep synthetic sequences.

Investigating Catalytic Cycles in 1-Butyl-1H-benzo[d]d-nb.infonumberanalytics.comwikipedia.orgtriazole Formation

The formation of 1-butyl-1H-benzo[d] d-nb.infonumberanalytics.comwikipedia.orgtriazole itself can be achieved through various synthetic routes, often involving catalytic cycles. A primary method for synthesizing N-substituted benzotriazoles is the reaction of benzotriazole with an appropriate alkylating agent, such as a butyl halide. While this specific reaction may not always involve a complex catalytic cycle, the synthesis of the broader class of 1,2,3-triazoles is dominated by catalytic methods.

The CuAAC reaction, as discussed previously, is a prime example of a catalytic process for forming the triazole ring. researchgate.net The catalytic cycle for the CuAAC reaction involves the regeneration of the active copper(I) species. nih.govd-nb.info Catalysts can be introduced in various forms, including simple copper(I) salts, copper(II) salts with a reducing agent (like sodium ascorbate), or even metallic copper which acts as a reservoir for the active Cu(I) species. beilstein-journals.org Heterogeneous catalysts, such as copper-on-charcoal, have also been developed, offering advantages like easy separation and high product purity. nih.gov

Alternative catalytic systems for triazole synthesis exist, such as those using cesium carbonate in DMSO to facilitate the reaction between β-carbonyl phosphonates and azides, which proceeds via a cesium-chelated enolate intermediate. acs.org These methods provide access to highly substituted triazoles under mild conditions. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity in the synthesis of 1-butyl-1H-benzotriazole and its derivatives.

Catalyst Systems for Triazole Synthesis

Catalyst System Reactants Key Features Reference(s)
Cu(I) salts / ligands Terminal Alkyne, Azide High regioselectivity for 1,4-isomer, mild conditions, wide functional group tolerance. d-nb.infobeilstein-journals.org
Cu(II) salts + Reductant Terminal Alkyne, Azide In situ generation of active Cu(I) species; common in biological applications. beilstein-journals.org
Copper-on-Charcoal Terminal Alkyne, Azide Heterogeneous catalyst, allows for continuous flow synthesis, high product purity. nih.gov
Cs2CO3 / DMSO β-carbonyl phosphonate, Azide Forms highly substituted triazoles, mild conditions, involves cesium-chelated intermediate. acs.org

Computational and Theoretical Investigations of 1 Butyl 1h Benzo D 1 2 3 Triazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation of the electronic structure and reactivity of molecules like 1-Butyl-1H-benzo[d] acs.orgnih.govnih.govtriazole.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of 1-substituted benzotriazoles is crucial for understanding their interactions and properties. For instance, theoretical calculations on related molecules like 1-(hydroxymethyl)benzotriazole and its 2-isomer have shown that while the 2-isomer is slightly more stable in the gas phase, the 1-isomer is predominantly observed in condensed phases. nih.gov This preference is attributed to the formation of strong intermolecular hydrogen bonds in the 1-isomer, a factor not present in the 2-isomer due to the lower basicity of its nitrogen atoms. nih.gov While specific potential energy surfaces for the butyl group rotation in 1-Butyl-1H-benzo[d] acs.orgnih.govnih.govtriazole are not extensively documented in the literature, it is expected that different staggered and eclipsed conformations of the butyl chain relative to the benzotriazole (B28993) ring will have varying energies, with steric hindrance playing a key role in determining the most stable conformers. DFT calculations are instrumental in identifying these low-energy conformations and the transition states connecting them.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The energy of these orbitals and the HOMO-LUMO gap are key descriptors. A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation. acs.org

For triazole derivatives, the HOMO is often distributed over the entire molecule, while the LUMO can be localized on specific moieties. nih.gov In the case of 1-Butyl-1H-benzo[d] acs.orgnih.govnih.govtriazole, the benzotriazole ring system, being electron-rich, is expected to contribute significantly to the HOMO. The HOMO-LUMO gap determines the molecule's chemical hardness and softness, with a larger gap indicating greater stability and lower reactivity. acs.org This analysis is crucial for predicting how the molecule will interact with other species, for instance, as a corrosion inhibitor or a ligand in a chemical reaction.

Table 1: Frontier Molecular Orbital Energies of a Generic 1-Substituted Benzotriazole

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These are representative values for a generic 1-substituted benzotriazole and can vary based on the specific substituent and the computational method used.

Solvent Effects on Molecular Conformations and Energetics

The surrounding solvent can significantly influence the conformation and energetics of a molecule. For benzotriazole derivatives, computational studies have shown that interactions with polar solvents like water can lead to substantial electronic polarization. nih.gov For example, Monte Carlo calculations on 1H-benzotriazole in water revealed a significant increase in its dipole moment. nih.gov This solvatochromic effect can also be observed in the molecule's electronic absorption spectrum. nih.gov For 1-Butyl-1H-benzo[d] acs.orgnih.govnih.govtriazole, the nonpolar butyl group and the polar benzotriazole moiety will interact differently with solvents of varying polarities. In polar solvents, the dipole moment of the molecule is expected to increase, affecting its solubility and intermolecular interactions.

Vibrational Spectroscopic Predictions

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and their corresponding normal modes. These theoretical spectra can be compared with experimental data to aid in the assignment of observed vibrational bands. nih.gov For the benzotriazole ring system, characteristic "marker bands" can be identified that are indicative of the triazole ring structure. nih.gov The calculated vibrational spectrum of 1-Butyl-1H-benzo[d] acs.orgnih.govnih.govtriazole would show distinct bands corresponding to the stretching and bending modes of the benzotriazole core, as well as the various C-H and C-C vibrations of the butyl chain.

Molecular Dynamics Simulations for Intermolecular Interactions of 1-Butyl-1H-benzo[d]acs.orgnih.govnih.govtriazole

While specific molecular dynamics (MD) simulations for 1-Butyl-1H-benzo[d] acs.orgnih.govnih.govtriazole are not widely reported, studies on similar triazole derivatives provide insights into the expected intermolecular interactions. nih.govnih.gov MD simulations can model the dynamic behavior of a collection of molecules over time, revealing details about hydrogen bonding, van der Waals forces, and π-π stacking interactions. For 1-Butyl-1H-benzo[d] acs.orgnih.govnih.govtriazole, MD simulations could elucidate how these molecules arrange themselves in the condensed phase, how they interact with surfaces (important for corrosion inhibition applications), and how they associate in different solvents. The butyl chain would primarily engage in hydrophobic interactions, while the benzotriazole ring could participate in π-π stacking and hydrogen bonding (if interacting with protic species).

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Butyl-1H-benzo[d]acs.orgnih.govnih.govtriazole Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a specific property. nih.gov For analogues of 1-Butyl-1H-benzo[d] acs.orgnih.govnih.govtriazole, QSAR models can be developed to predict their efficacy for a particular application, such as their performance as corrosion inhibitors or their biological activity. nih.gov

These models are built by calculating a set of molecular descriptors for each analogue and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity. The descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

For example, a QSAR study on 1-phenyl-1H-1,2,3-triazoles as GABA receptor antagonists revealed that electronegative substituents on the phenyl ring and compact, hydrophobic groups on the triazole ring were important for high potency. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various triazole derivatives to guide the design of new compounds with enhanced activities. nanobioletters.comresearchgate.net These studies provide a framework for how a QSAR model for 1-Butyl-1H-benzo[d] acs.orgnih.govnih.govtriazole analogues could be constructed to optimize their desired properties.

Table 2: Common Descriptors Used in QSAR Modeling of Triazole Analogues

Descriptor ClassExample Descriptors
ElectronicHOMO Energy, LUMO Energy, Dipole Moment, Partial Charges
StericMolecular Weight, Molar Volume, Surface Area, Ovality
HydrophobicLogP (Partition Coefficient)
TopologicalWiener Index, Randic Index

Computational Predictions of Adsorption Behavior in Corrosion Inhibition

Computational and theoretical investigations, particularly through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for predicting the adsorption behavior of inhibitor molecules on metal surfaces. These methods provide insights into the electronic properties and interaction mechanisms that govern corrosion inhibition. For 1-Butyl-1H-benzo[d] mdpi.comrsc.orgnih.govtriazole, these studies help in understanding how the molecule's structure influences its protective capabilities.

The adsorption of an inhibitor on a metal surface is the foundational step in forming a protective barrier against corrosive agents. Computational chemistry predicts this behavior by calculating various quantum chemical parameters. These parameters offer a quantitative measure of the molecule's tendency to donate or accept electrons, which is crucial for the formation of a stable inhibitor film.

Detailed Research Findings

While specific computational studies exclusively on 1-Butyl-1H-benzo[d] mdpi.comrsc.orgnih.govtriazole are not extensively documented in the reviewed literature, the principles of its adsorption behavior can be inferred from comprehensive studies on benzotriazole (BTA) and its other derivatives. rsc.orgnih.govresearchgate.netresearchgate.net Research indicates that the protective film formation by benzotriazole derivatives on metal surfaces like copper and steel is a complex process involving both physisorption (physical adsorption) and chemisorption (chemical adsorption). mdpi.comresearchgate.net

The primary interaction sites for benzotriazole derivatives are the nitrogen atoms in the triazole ring and the π-electrons of the benzene (B151609) ring. researchgate.netresearchgate.net The lone pair electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of the metal, forming a coordinate bond. The butyl group in 1-Butyl-1H-benzo[d] mdpi.comrsc.orgnih.govtriazole, being an electron-donating group, can enhance the electron density on the benzotriazole ring system, potentially strengthening the bond between the inhibitor and the metal surface.

DFT calculations are employed to determine several key quantum chemical descriptors that correlate with the inhibition efficiency:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to the unoccupied d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the ability of the molecule to accept electrons from the metal surface. A lower E_LUMO value suggests a greater capacity for electron acceptance, which also contributes to the formation of a stable bond.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a measure of the molecule's reactivity. A smaller ΔE value generally implies higher reactivity and thus a greater potential for effective adsorption on the metal surface.

Dipole Moment (μ): The dipole moment reflects the polarity of the molecule. A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface due to electrostatic interactions.

Molecular dynamics simulations further complement DFT by modeling the dynamic interactions between the inhibitor molecules and the metal surface in a simulated corrosive environment. These simulations can predict the most stable adsorption configurations (e.g., flat-lying or upright) and the binding energy of the inhibitor on the surface. nih.govresearchgate.net For instance, studies on benzotriazole have shown that at low concentrations, molecules tend to adsorb in a flat-lying orientation, maximizing the contact area with the surface, while at higher concentrations, they may adopt a more upright configuration. nih.gov

Illustrative Computational Data

The following table presents hypothetical quantum chemical parameters for 1-Butyl-1H-benzo[d] mdpi.comrsc.orgnih.govtriazole, based on typical values observed for similar benzotriazole derivatives in scientific literature. These values are for illustrative purposes to demonstrate the type of data generated in computational studies.

Quantum Chemical ParameterSymbolHypothetical ValueSignificance in Corrosion Inhibition
Energy of the Highest Occupied Molecular OrbitalE_HOMO-6.5 eVIndicates the tendency to donate electrons. Higher values suggest better inhibition.
Energy of the Lowest Unoccupied Molecular OrbitalE_LUMO-1.2 eVIndicates the ability to accept electrons. Lower values are favorable for inhibition.
Energy GapΔE5.3 eVA smaller gap suggests higher reactivity and better adsorption.
Dipole Momentμ3.8 DHigher values can lead to stronger electrostatic interactions with the metal surface.
Electron AffinityA1.1 eVRepresents the energy released when an electron is added.
Ionization PotentialI6.4 eVRepresents the energy required to remove an electron.
Electronegativityχ3.85 eVMeasures the ability to attract electrons.
Global Hardnessη2.65 eVIndicates resistance to change in electron distribution.
Fraction of Electrons TransferredΔN0.35A positive value indicates electron donation from the inhibitor to the metal.

These computational predictions provide a theoretical foundation for understanding the corrosion inhibition mechanism of 1-Butyl-1H-benzo[d] mdpi.comrsc.orgnih.govtriazole. The electron-donating nature of the butyl group is expected to favorably influence the electronic properties of the benzotriazole core, enhancing its ability to adsorb onto metal surfaces and form a robust protective layer.

Advanced Biological Evaluation of 1 Butyl 1h Benzo D 1 2 3 Triazole Derivatives

Antimicrobial Activity Studies of 1-Butyl-1H-benzo[d]benchchem.combeilstein-journals.orgresearchgate.nettriazole Compounds

Derivatives of 1-butyl-1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole have demonstrated a broad spectrum of antimicrobial activities. The incorporation of the 1H-1,2,3-triazole moiety is known to significantly influence the biological potential of organic molecules. beilstein-journals.org Research has shown that these compounds can inhibit the growth of various pathogenic microbes, including bacteria and fungi. beilstein-journals.orgresearchgate.net

Several studies have highlighted the effectiveness of 1-butyl-1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole derivatives against Gram-positive bacteria, with Staphylococcus aureus being a key target. researchgate.netbohrium.comspacefrontiers.org Some derivatives have shown considerable in vitro antibacterial activity, with certain compounds exhibiting potent inhibition of S. aureus growth. researchgate.netbsu.edu.az For instance, specific 1,2,3-triazole hybrids have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. bohrium.comspacefrontiers.org The antibacterial mechanism of these compounds is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. bohrium.comspacefrontiers.org

Table 1: Antibacterial Activity of Selected 1-Butyl-1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole Derivatives against Staphylococcus aureus

Compound/Derivative Minimum Inhibitory Concentration (MIC) Reference
15g 5 µg/mL
Ciprofloxacin-triazole conjugates 0.0134 µmol/mL bsu.edu.az

The antibacterial spectrum of 1-butyl-1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole derivatives also extends to Gram-negative bacteria such as Escherichia coli. bsu.edu.az Research has indicated that certain derivatives can effectively inhibit the growth of E. coli. For example, a study on ciprofloxacin (B1669076) derivatives incorporating a 1,2,3-triazole moiety showed significant activity against E. coli. bsu.edu.az However, it has been noted that some synthesized derivatives did not show any antimicrobial effects against E. coli. ijpsjournal.com The efficacy of these compounds against Gram-negative bacteria is often attributed to their ability to penetrate the outer membrane and interact with intracellular targets.

Table 2: Antibacterial Activity of Selected 1-Butyl-1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole Derivatives against Escherichia coli

Compound/Derivative Minimum Inhibitory Concentration (MIC) Reference
15a 10 µg/mL
Ciprofloxacin-triazole conjugates 0.0134 µmol/mL bsu.edu.az

In addition to their antibacterial properties, derivatives of 1-butyl-1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole have demonstrated notable antifungal activity. researchgate.netnih.gov Studies have shown their effectiveness against various fungal pathogens, including Candida albicans. researchgate.net The antifungal mechanism of triazole compounds often involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov The lipophilicity of the butyl group can enhance the compound's ability to permeate fungal cell membranes.

For instance, certain 1-(1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole-1-carbonyl) derivatives have exhibited excellent antifungal activity against Candida albicans. researchgate.net Another study highlighted the antifungal potential of 1-pentyl-1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole, a close analog, against C. albicans.

Table 3: Antifungal Activity of Selected 1-Butyl-1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole Derivatives

Compound/Derivative Fungal Strain Minimum Inhibitory Concentration (MIC) Reference
Derivative-5L Candida albicans 62.5 mg/ml researchgate.net
1-Pentyl-1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole Candida albicans Not specified

Biofilms, structured communities of microorganisms, are notoriously resistant to conventional antimicrobial agents. Recent research has explored the potential of 1-butyl-1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole derivatives as anti-biofilm agents. These compounds have shown the ability to prevent biofilm formation by inhibiting the initial attachment of microorganisms to surfaces. google.com Certain triazole derivatives have demonstrated strong anti-biofilm activity against S. pneumoniae and E. coli. bsu.edu.az This suggests that these compounds could be valuable in preventing infections associated with medical devices and other surfaces where biofilms readily form. google.com

The antimicrobial efficacy of 1-butyl-1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole derivatives is intrinsically linked to their chemical structure. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the benzotriazole (B28993) scaffold can significantly impact their biological activity. For example, the presence of bulky hydrophobic groups can enhance antimicrobial effects by increasing membrane permeability.

In the context of antifungal activity, SAR studies of 1,2,4-triazoles have shown that the introduction of specific substituents, such as nitro (-NO2) and trifluoromethyl (-CF3) groups, can lead to more effective antifungal agents. nih.gov The development of hybrid molecules, combining the 1,2,3-triazole core with other pharmacophores, has also proven to be a successful strategy for enhancing antimicrobial potency. researchgate.net

Anticancer and Antiproliferative Mechanisms of 1-Butyl-1H-benzo[d]benchchem.combeilstein-journals.orgresearchgate.nettriazole Analogues

Analogues of 1-butyl-1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole have emerged as a promising class of compounds in the field of oncology. nih.govfrontiersin.org These derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.govbiointerfaceresearch.com The anticancer potential of these compounds is often attributed to their ability to interact with various biological targets within cancer cells, leading to cell cycle arrest and apoptosis. nih.govnih.gov

For instance, a study on 1H-benzo[d] beilstein-journals.orgresearchgate.nettriazol-1-yl 3,4,5-trimethoxybenzoate (B1228286) revealed considerable activity against three human cancer cell lines, with IC50 values in the nanomolar range. nih.gov Further investigation suggested that this compound acts as a potential histone deacetylase (HDAC) inhibitor. nih.gov HDAC inhibitors are a class of anticancer agents that can induce cancer cell death by altering gene expression.

Other research has shown that 1,2,3-triazole derivatives can induce apoptosis through the mitochondrial pathway by modulating the expression of pro- and anti-apoptotic proteins. nih.gov Additionally, some analogues have been found to arrest the cell cycle at the G2/M phase and induce DNA damage in cancer cells. frontiersin.orgnih.gov The versatility of the 1,2,3-triazole scaffold allows for its combination with other anticancer pharmacophores to create hybrid molecules with enhanced efficacy and reduced toxicity. biointerfaceresearch.comnih.gov

Table 4: Anticancer Activity of Selected 1-Butyl-1H-benzo[d] beilstein-journals.orgresearchgate.nettriazole Analogues

Compound/Derivative Cancer Cell Line IC50 Value Mechanism of Action Reference
1H-benzo[d] beilstein-journals.orgresearchgate.nettriazol-1-yl 3,4,5-trimethoxybenzoate (9) Human cancer cell lines 1.2-2.4 nM Histone deacetylase inhibitor nih.gov
2H-benzo[b] nih.govoxazin-3(4H)-one linked 1,2,3-triazole (14b) A549 (Lung) 7.59 ± 0.31 µM Induces apoptosis, DNA damage, and autophagy frontiersin.orgnih.gov
1,2,3-Triazole-containing chalcone (B49325) (7a) A549 (Lung) 8.67 µM Not specified nih.gov

Inhibition of Cancer Cell Line Proliferation (e.g., HCT116, HepG2, A549, MCF-7)

Derivatives of 1-Butyl-1H-benzo[d] nih.govnih.govnih.govtriazole have shown considerable promise in curbing the growth of various human cancer cell lines. For instance, certain 1,2,3-triazole-linked tetrahydrocurcumin (B193312) derivatives have exhibited potent cytotoxic activity. One such compound, 4g, displayed a remarkable IC50 value of 1.09 µM against the HCT-116 human colon carcinoma cell line and 45.16 µM against the A549 lung adenocarcinoma cell line. nih.gov Another derivative, compound 4f, was effective against HCT116 and HepG2 (human hepatoma carcinoma) cells with IC50 values of 15.59 and 53.64 μM, respectively. nih.gov

Similarly, newly synthesized 1,2,3-triazole benzothiazole (B30560) derivatives have been evaluated for their antiproliferative activities. Compound K18 from this series showed potent inhibition of esophageal cancer cells Kyse30 and EC-109, with IC50 values of 0.042 and 0.038 µM, respectively. nih.gov Furthermore, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates, specifically compounds 5f and 5k, demonstrated significant antiproliferative effects against MCF-7 human breast cancer cells, with IC50 values of 0.60 and 0.78 µM, respectively. johnshopkins.edu

In another study, 1,2,3-triazole-containing chalcone derivatives showed potential against A549 cells, with IC50 values ranging from 8.67 to 11.62 μM. nih.gov The antiproliferative activity of these compounds highlights their potential as a basis for the development of new anticancer agents.

Antiproliferative Activity of 1-Butyl-1H-benzo[d] nih.govnih.govnih.govtriazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 Value (µM)Reference
1,2,3-Triazole-linked tetrahydrocurcumin (4g)HCT-1161.09 nih.gov
1,2,3-Triazole-linked tetrahydrocurcumin (4g)A54945.16 nih.gov
1,2,3-Triazole-linked tetrahydrocurcumin (4f)HCT11615.59 nih.gov
1,2,3-Triazole-linked tetrahydrocurcumin (4f)HepG253.64 nih.gov
1,2,3-Triazole benzothiazole (K18)Kyse300.042 nih.gov
1,2,3-Triazole benzothiazole (K18)EC-1090.038 nih.gov
1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole (5f)MCF-70.60 johnshopkins.edu
1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole (5k)MCF-70.78 johnshopkins.edu
1,2,3-Triazole-containing chalconesA5498.67 - 11.62 nih.gov

Modulators of Cell Cycle Progression (e.g., G1, G2/M Arrest)

Beyond inhibiting proliferation, these derivatives can modulate the cell cycle, a key process in cancer development. For example, a 1,2,3-triazole-linked tetrahydrocurcumin derivative, compound 4g, was found to arrest the cell cycle at the G1 phase in HCT-116 cells. nih.govresearchgate.net This indicates that the compound can halt cell division at an early stage.

Other derivatives have been shown to induce cell cycle arrest at the G2/M phase. A 1,2,3-triazole benzothiazole derivative, K18, was observed to cause G2/M phase arrest in Kyse30 and EC-109 cells. nih.gov Similarly, certain 1,2,3-triazole-containing podophyllotoxin (B1678966) and dehydroepiandrosterone (B1670201) derivatives have been reported to arrest cells in the G2 phase. nih.gov The ability of these compounds to interfere with the cell cycle at different checkpoints underscores their potential as anticancer agents. For instance, some microtubule-depolymerizing agents can induce a G1 and G2 arrest in certain breast cancer cell lines. nih.gov

Cell Cycle Modulation by 1-Butyl-1H-benzo[d] nih.govnih.govnih.govtriazole Derivatives

Compound/Derivative ClassCell LineCell Cycle Phase ArrestReference
1,2,3-Triazole-linked tetrahydrocurcumin (4g)HCT-116G1 nih.govresearchgate.net
1,2,3-Triazole benzothiazole (K18)Kyse30, EC-109G2/M nih.gov
1,2,3-Triazole-containing podophyllotoxin derivatives-G2/M nih.gov
1,2,3-Triazole-containing dehydroepiandrosterone derivativesA549G2 nih.gov
Microtubule-depolymerizing agentsBreast cancer cellsG1 and G2 nih.gov

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a crucial strategy in cancer therapy. Several 1-Butyl-1H-benzo[d] nih.govnih.govnih.govtriazole derivatives have demonstrated the ability to trigger this process in cancer cells. For instance, a 1,2,3-triazole benzothiazole derivative, K18, was found to induce apoptosis in Kyse30 and EC-109 cells. nih.gov This was accompanied by the regulation of apoptosis-related proteins. nih.gov

Similarly, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates were shown to cause apoptosis in MCF-7 cells, which was confirmed by mitochondrial membrane potential and Annexin V-FITC assays. johnshopkins.edu Furthermore, certain 1,2,3-triazole-containing hybrids have been shown to induce apoptosis by activating caspases, which are key executioners of apoptosis. nih.gov For example, some benzimidazole/1,2,3-triazole hybrids promote apoptosis by activating caspase-3 and caspase-8. nih.gov

Target-Specific Inhibition (e.g., Tubulin Polymerization, EGFR, IDO1)

The anticancer effects of these derivatives are often linked to their ability to inhibit specific molecular targets that are critical for cancer cell survival and growth.

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division. Several 1,2,3-triazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and cell death. nih.govmdpi.com For example, a 1,2,3-triazole benzothiazole derivative, K18, effectively inhibited tubulin polymerization with an IC50 of 0.446 μM. nih.gov Similarly, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates have been identified as tubulin depolymerization agents that occupy the colchicine (B1669291) binding site of the tubulin protein. johnshopkins.edu

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers. Some 1,2,3-triazole derivatives have been developed as EGFR inhibitors. nih.gov For instance, certain benzimidazole/1,2,3-triazole hybrids have shown potent inhibitory effects on EGFR. nih.govbohrium.com Molecular docking studies have revealed that these compounds can bind to the active site of EGFR, similar to known EGFR inhibitors. bohrium.com

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunomodulatory enzyme that plays a role in cancer immune evasion. A series of 1,2,3-triazole derivatives have been designed and identified as potent IDO1 inhibitors. nih.govnih.gov For example, a series of compounds with urea (B33335) and 1,2,3-triazole structures were developed, with one compound exhibiting an IC50 value of 0.75 μM for IDO1 inhibition. nih.gov Other studies have also reported on 1,2,3-triazole derivatives as effective IDO1 inhibitors, with some showing IC50 values in the nanomolar range. nih.govfrontiersin.org

Target-Specific Inhibition by 1-Butyl-1H-benzo[d] nih.govnih.govnih.govtriazole Derivatives

TargetDerivative ClassInhibitory Activity (IC50)Reference
Tubulin Polymerization1,2,3-Triazole benzothiazole (K18)0.446 µM nih.gov
EGFRBenzimidazole/1,2,3-triazole hybridsPotent inhibition nih.govbohrium.com
IDO1Urea and 1,2,3-triazole structures0.75 µM nih.gov
IDO14,5-disubstituted 1,2,3-triazole derivativesNanomolar range nih.gov

Synergistic Effects with Established Chemotherapeutic Agents

Research has also explored the potential of 1-Butyl-1H-benzo[d] nih.govnih.govnih.govtriazole derivatives to work in combination with existing chemotherapy drugs. For instance, a 1,2,3-triazole-containing hydroxamic acid derivative not only displayed anticancer activity on its own but also exhibited a synergistic effect with 5-fluorouracil (B62378) against A549 cells. nih.gov This suggests that these compounds could be used to enhance the efficacy of current cancer treatments.

SAR in Anticancer Drug Discovery

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer properties of these compounds. These studies have provided valuable insights into how the chemical structure of 1-Butyl-1H-benzo[d] nih.govnih.govnih.govtriazole derivatives influences their biological activity. For example, in a series of 1,2,3-triazole-containing chalcone derivatives, the presence of a bromo group was found to be essential for their activity against A549 cells. nih.gov

In another study on 1,2,3-triazole-containing indole (B1671886) derivatives, a phenyl ring was found to be crucial for activity, with its replacement by a naphthyl group leading to a loss of activity. nih.gov These SAR findings guide the design and synthesis of new derivatives with improved potency and selectivity. researchgate.net

Enzyme Inhibition Kinetics and Molecular Interactions of 1-Butyl-1H-benzo[d]nih.govnih.govnih.govtriazole Derivatives

The inhibitory effects of these derivatives on various enzymes have been a key area of investigation. For instance, a series of novel azinane triazole-based derivatives were synthesized and evaluated for their inhibitory potential against several enzymes, including acetylcholinesterase (AChE), α-glucosidase, and urease. nih.gov The study revealed that these compounds exhibited significant inhibition, with some derivatives showing a 1.4-fold increase in α-glucosidase inhibition compared to the standard drug acarbose. nih.gov

Molecular docking studies have been instrumental in understanding the interactions between these derivatives and their biological targets at the molecular level. These studies have shown that the 1,2,3-triazole ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes like EGFR and IDO1. nih.gov For example, in the case of IDO1, the triazole ring has been shown to interact with the heme iron, which is crucial for the enzyme's catalytic activity. frontiersin.org These molecular insights are invaluable for the rational design of more potent and selective enzyme inhibitors.

Carbonic Anhydrase Isoform Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition is a therapeutic strategy for conditions like glaucoma, edema, obesity, and cancer. nih.gov Derivatives of 1,2,3-triazole have been investigated as inhibitors of various CA isoforms, particularly the cytosolic hCA I and II, and the tumor-associated hCA IX.

Research into 1H-1,2,3-triazole analogues has demonstrated significant inhibitory potential against both bovine (bCA-II) and human carbonic anhydrase-II (hCA-II). nih.gov For instance, a series of synthesized 1H-1,2,3-triazole analogs showed potent activity, with IC₅₀ values for bCA-II inhibition ranging from 11.1 to 17.8 µM and for hCA-II from 10.9 to 18.5 µM. nih.gov The structure-activity relationship studies indicated that the 1H-1,2,3-triazole moiety is a significant contributor to the inhibitory activity. nih.gov

Furthermore, studies on benzenesulfonamides incorporating a 1,2,3-triazole ring have revealed selective and potent inhibition of the tumor-associated isoform hCA IX, with inhibition constants (Kᵢ) in the low nanomolar range (16.4 to 66.0 nM). researchgate.net In contrast, these compounds showed weaker inhibition against isoforms hCA I and hCA IV. researchgate.net Kinetic studies have shown that these triazole-containing compounds often act as competitive inhibitors within the enzyme's active site. nih.gov

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by 1,2,3-Triazole Derivatives Note: The following data represents findings for various 1,2,3-triazole derivatives, not specifically the 1-butyl substituted variant, to illustrate the general potential of this chemical class.

Compound Series Target Isoform Activity Metric Value Range Reference
1H-1,2,3-triazole analogs bCA-II IC₅₀ 11.1–17.8 µM nih.gov
1H-1,2,3-triazole analogs hCA-II IC₅₀ 10.9–18.5 µM nih.gov
Triazolyl-benzenesulfonamides hCA IX Kᵢ 16.4–66.0 nM researchgate.net

Cholinesterase Enzyme Modulation (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative disorders like Alzheimer's disease, due to their role in hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Numerous 1,2,3-triazole derivatives have been designed and evaluated as cholinesterase inhibitors. nih.gov

Studies on thienobenzo-1,2,3-triazole derivatives have shown that uncharged (neutral) molecules exhibit selective activity towards BChE. nih.gov However, the introduction of a positive charge by converting them to their triazolium salt forms significantly enhances inhibitory activity against both AChE and BChE, making them potent non-selective inhibitors. nih.govnih.gov For example, a charged thienobenzo-1,2,3-triazolium salt demonstrated an IC₅₀ value of 0.47 µM for BChE and 4.4 µM for AChE. nih.gov Another series of charged derivatives showed even more potent BChE inhibition, with an IC₅₀ value in the nanomolar range (98.0 nM). nih.gov

Hybrid molecules combining the 1,2,3-triazole nucleus with other pharmacophores, such as benzodiazepine, have also been synthesized. researchgate.net These hybrids have proven to be selective and potent inhibitors of BChE, with one derivative showing a submicromolar IC₅₀ value of 0.2 µM. researchgate.net The structure-activity relationship (SAR) analyses often reveal that substitutions on the benzyl (B1604629) group attached to the triazole ring can significantly influence inhibitory potency. nih.gov

Table 2: Inhibition of Cholinesterases by 1,2,3-Triazole Derivatives Note: This data reflects the activity of various 1,2,3-triazole derivatives to showcase the scaffold's potential.

Compound Series Target Enzyme Activity Metric Potent Value Reference
Thienobenzo-1,2,3-triazolium salts BChE IC₅₀ 0.47 µM nih.gov
Thienobenzo-1,2,3-triazolium salts AChE IC₅₀ 4.4 µM nih.gov
Charged Thienobenzo-1,2,3-triazoles BChE IC₅₀ 98.0 nM nih.gov
Benzodiazepine-1,2,3-triazole hybrids BChE IC₅₀ 0.2 µM researchgate.net

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is an established therapeutic approach for managing post-prandial hyperglycemia in patients with type 2 diabetes. nih.govnih.gov The 1,2,3-triazole scaffold has been identified as a promising pharmacophore for the development of new α-glucosidase inhibitors. nih.gov

A series of novel (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov Several of these derivatives displayed significant inhibitory potential, with the most active compound exhibiting an IC₅₀ value of 14.2 µM. nih.gov Preliminary structure-activity relationship analyses suggested that the presence of the 1H-1,2,3-triazole ring is crucial for this biological activity. nih.gov

Similarly, benzotriazole-based bis-Schiff base derivatives have been synthesized and investigated as α-glucosidase inhibitors, highlighting the versatility of the broader benzotriazole structure in targeting this enzyme. nih.gov

Table 3: Inhibition of Alpha-Glucosidase by 1,2,3-Triazole Derivatives Note: Data represents the inhibitory potential of the 1,2,3-triazole class of compounds.

Compound Series Target Enzyme Activity Metric Value Range (Most Active) Reference
Phenyl-1H-1,2,3-triazole derivatives α-Glucosidase IC₅₀ 14.2 µM nih.gov

DNA Gyrase Inhibition Mechanisms

Bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE) are essential type IIA topoisomerase enzymes that control DNA topology, making them validated targets for the development of novel antibacterial agents. nih.gov Inhibition of these enzymes disrupts critical cellular processes like DNA replication and repair. nih.gov

While direct studies on 1-butyl-1H-benzo[d] nih.govderpharmachemica.comnih.govtriazole are limited in this context, research on structurally related benzothiazole-based inhibitors provides insight into the potential mechanism. These compounds act as potent inhibitors of DNA supercoiling catalyzed by DNA gyrase and DNA decatenation mediated by topoisomerase IV. nih.gov For example, a potent benzothiazole derivative inhibited E. coli DNA gyrase with an IC₅₀ value of less than 10 nM. nih.gov The mechanism involves binding to the ATPase site of the GyrB subunit, preventing the conformational changes necessary for enzyme function. nih.gov Efforts have been made to conjugate these inhibitors with siderophore mimics to enhance their uptake into Gram-negative bacteria. nih.gov

Molecular Docking Investigations of Enzyme Binding Sites

Molecular docking is a powerful computational tool used to predict the binding modes and affinities of small molecules within the active site of a target protein, providing crucial insights for rational drug design. mdpi.comresearchgate.net This technique has been extensively applied to understand the interactions of 1,2,3-triazole derivatives with various enzymes.

Carbonic Anhydrase: Docking studies of 1H-1,2,3-triazole analogs in the active site of CA-II indicate that the active compounds fit well within the binding pocket. nih.gov The triazole ring and its substituents often form key interactions with the zinc ion and surrounding amino acid residues, explaining their competitive inhibition pattern. nih.gov

Cholinesterases: For cholinesterase inhibitors, docking simulations reveal that the triazole derivatives often bind within the enzyme's active site gorge. researchgate.netnih.gov For instance, benzodiazepine-1,2,3-triazole hybrids were shown to interact with the butyrylcholinesterase receptor binding site, with hydrogen bonds playing a critical role in stabilizing the ligand-enzyme complex. researchgate.net

Alpha-Glucosidase: Molecular docking of 1H-1,2,3-triazole derivatives into the active site of α-glucosidase has been performed to elucidate the binding interactions responsible for their inhibitory activity. nih.gov These studies help in understanding the structure-activity relationship and identifying the key pharmacophoric features. nih.gov

These molecular modeling investigations are instrumental in guiding the synthesis of new derivatives with improved potency and selectivity. derpharmachemica.commdpi.com

Applications in Materials Science and Engineering for 1 Butyl 1h Benzo D 1 2 3 Triazole

Corrosion Inhibition Mechanisms of 1-Butyl-1H-benzo[d]encyclopedia.pubchesci.commdpi.comtriazole on Metallic Surfaces

Derivatives of benzotriazole (B28993) are well-established as effective corrosion inhibitors for a variety of metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. mdpi.comnih.gov The protective action of these organic compounds stems from their ability to form a barrier film on the metal surface, a process governed by adsorption. encyclopedia.pubmdpi.com This film can be formed through either physical or chemical interactions, or a combination of both, effectively isolating the metal from the corrosive medium. encyclopedia.pub

Adsorption Behavior and Film Formation (Physisorption vs. Chemisorption)

The initial step in the corrosion inhibition process is the adsorption of the inhibitor molecules onto the metallic surface. encyclopedia.pub This adsorption can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption (Electrostatic Adsorption): This type of adsorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. encyclopedia.pub The charge of the metal surface depends on the potential of zero charge (PZC). In solutions where the metal surface is negatively charged relative to its PZC, protonated (cationic) forms of the inhibitor are adsorbed. Conversely, in solutions where the surface is positively charged, anionic species from the electrolyte are adsorbed. encyclopedia.pub

Chemisorption: This process involves the formation of chemical bonds between the inhibitor molecules and the metal surface. encyclopedia.pub For benzotriazole derivatives, this often involves the formation of a coordinate-type bond between the nitrogen atoms in the triazole ring and the vacant d-orbitals of the metal atoms. encyclopedia.pub This results in the formation of a more stable and robust protective film compared to physisorption. researchgate.net The formation of these chemical bonds is supported by techniques like X-ray photoelectron spectroscopy (XPS), which can identify the presence of metal-inhibitor complexes. researchgate.net The process is often irreversible and leads to the formation of a monolayer on the surface. researchgate.net

The adsorption behavior of 1-Butyl-1H-benzo[d] encyclopedia.pubchesci.commdpi.comtriazole and its derivatives is often described by adsorption isotherms, such as the Langmuir isotherm, which provides insights into the nature of the interaction between the inhibitor and the metal surface. mdpi.comresearchgate.net

Donor-Acceptor Interactions with Metal Orbitals

The efficacy of benzotriazole derivatives as corrosion inhibitors is closely linked to donor-acceptor interactions between the inhibitor molecule and the metal surface. encyclopedia.pub The benzotriazole molecule acts as an electron donor, while the metal atoms, with their vacant d-orbitals, act as electron acceptors.

The key molecular features contributing to these interactions are:

The lone pair electrons on the nitrogen atoms of the triazole ring. encyclopedia.pub

The π-electrons of the benzene (B151609) ring. encyclopedia.pub

These electrons can be donated to the empty d-orbitals of the metal, forming a coordinate bond and stabilizing the adsorbed layer. encyclopedia.pub Furthermore, a process known as retro-donation can occur, where electrons from the filled d-orbitals of the metal are donated back to the unoccupied molecular orbitals of the inhibitor molecule, further strengthening the bond. encyclopedia.pub Computational studies, such as those employing Density Functional Theory (DFT), can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the inhibitor, providing insights into its electron-donating and accepting capabilities. rsc.orgnajah.edu

Electrochemical Studies (EIS, Potentiodynamic Polarization)

Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to study the properties of the protective film formed by the inhibitor. chesci.com In a typical EIS experiment for a corrosion system, the Nyquist plot for an uninhibited metal in a corrosive solution shows a semicircle, representing the charge transfer resistance at the metal-solution interface. In the presence of an effective inhibitor like a benzotriazole derivative, the diameter of this semicircle increases significantly. chesci.commdpi.com This increase in charge transfer resistance (Rct) indicates that the inhibitor is impeding the flow of charge and thus slowing down the corrosion process. Simultaneously, a decrease in the double-layer capacitance (Cdl) is often observed, which is attributed to the replacement of water molecules at the metal surface by the inhibitor molecules, leading to a thicker and less permeable protective layer. chesci.com

Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting polarization curve provides information about both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. chesci.comnih.gov For mixed-type inhibitors, which includes many benzotriazole derivatives, the presence of the inhibitor shifts both the anodic and cathodic branches of the polarization curve to lower current densities. mdpi.comresearchgate.net This indicates that the inhibitor is suppressing both the rate of metal dissolution and the rate of the cathodic reaction. The corrosion current density (icorr), a measure of the corrosion rate, is determined by extrapolating the Tafel slopes of the polarization curve back to the corrosion potential (Ecorr). A significant decrease in icorr in the presence of the inhibitor confirms its effectiveness. nih.gov

Table 1: Electrochemical Parameters for a Metal in Corrosive Media With and Without a Benzotriazole Inhibitor (Illustrative Data)

ConditionRct (Ω·cm²)Cdl (µF·cm⁻²)icorr (µA·cm⁻²)Inhibition Efficiency (%)
Uninhibited50200100-
Inhibited500501090

This table provides a generalized representation of expected trends and is not based on specific experimental data for 1-Butyl-1H-benzo[d] encyclopedia.pubchesci.commdpi.comtriazole.

Surface Analysis Techniques (SEM, EDX, FTIR)

To visualize and chemically characterize the protective film formed by the inhibitor, various surface analysis techniques are employed.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface. In the absence of an inhibitor, the surface of a metal exposed to a corrosive environment will typically show significant damage, such as pitting and roughening. In the presence of an effective inhibitor like a benzotriazole derivative, SEM images reveal a much smoother and less damaged surface, providing visual evidence of the protective film's efficacy. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface. EDX analysis of a surface protected by a benzotriazole derivative can confirm the presence of nitrogen and carbon, key elements of the inhibitor, on the metal surface. mdpi.com This confirms the adsorption of the inhibitor onto the metal.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the protective film and to understand the nature of the bonding between the inhibitor and the metal surface. researchgate.net By comparing the FTIR spectrum of the pure inhibitor with that of the film formed on the metal surface, shifts in the characteristic absorption bands of the triazole and benzene rings can be observed. nih.gov These shifts can indicate the involvement of these functional groups in the formation of coordinate bonds with the metal, providing evidence for chemisorption. researchgate.net

Polymer Functionalization and Material Integration with 1-Butyl-1H-benzo[d]encyclopedia.pubchesci.commdpi.comtriazole Units

The incorporation of 1,2,3-triazole units into polymer structures is a growing area of research, with potential applications in creating materials with enhanced properties. mdpi.com The functionalization of polymers with benzotriazole moieties can impart desirable characteristics such as improved thermal stability and corrosion resistance.

One approach to integrating these units is through the synthesis of monomers containing the 1-Butyl-1H-benzo[d] encyclopedia.pubchesci.commdpi.comtriazole structure, which can then be polymerized. Another method involves the post-polymerization modification of existing polymers to introduce the benzotriazole functionality. For instance, polymers with reactive side groups can be chemically modified to attach the 1-Butyl-1H-benzo[d] encyclopedia.pubchesci.commdpi.comtriazole molecule.

These functionalized polymers can be used as coatings for metals, providing a more durable and long-lasting protective barrier against corrosion compared to simply adding the inhibitor to the corrosive medium. mdpi.com The covalent bonding of the inhibitor to the polymer backbone can prevent its leaching from the coating, ensuring sustained protection. Research in this area also explores the development of "smart" coatings that can release the inhibitor in response to a corrosive stimulus.

Coordination Chemistry of 1-Butyl-1H-benzo[d]encyclopedia.pubchesci.commdpi.comtriazole as a Ligand

The nitrogen atoms in the triazole ring of 1-Butyl-1H-benzo[d] encyclopedia.pubchesci.commdpi.comtriazole possess lone pairs of electrons, making the molecule an excellent ligand for coordinating with metal ions. nih.gov This ability to form stable complexes with various metal cations is fundamental to its role in corrosion inhibition and also opens up possibilities in other areas of materials science. researchgate.net

The coordination can occur through one or more of the nitrogen atoms in the triazole ring. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands. The butyl group on the N1 position of the triazole ring can also influence the steric and electronic properties of the ligand, affecting the geometry and stability of the resulting metal complexes.

The study of these coordination compounds is important for understanding the fundamental interactions between the inhibitor and the metal surface at a molecular level. Furthermore, these metal-triazole complexes may themselves exhibit interesting properties, such as catalytic activity or unique photophysical behavior, making them potential building blocks for new functional materials. rsc.org For example, rhenium(I) complexes incorporating 1,2,3-triazole-based ligands have been shown to exhibit phosphorescence. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving N-substituted benzotriazole ligands, such as 1-Butyl-1H-benzo[d] proquest.comresearchgate.netnih.govtriazole, typically involves the reaction of the ligand with a metal salt in a suitable solvent. The coordination can occur through one or more of the nitrogen atoms of the triazole ring, leading to a variety of coordination modes. The butyl group, while not directly involved in coordination, can influence the steric and electronic environment of the ligand, thereby affecting the geometry and stability of the resulting metal complex.

Studies on related N-alkylated benzotriazole derivatives have demonstrated the formation of both discrete mononuclear and polynuclear complexes, as well as extended coordination polymers. For instance, research on 1-methyl-1H-benzotriazole has shown its versatility in forming complexes with a range of transition metals, including Cu(I), where it acts as a monodentate ligand. mdpi.com The characterization of these complexes is typically achieved through a combination of spectroscopic techniques and analytical methods.

Table 1: Spectroscopic and Analytical Methods for Characterization

Technique Information Obtained
Infrared (IR) Spectroscopy Provides evidence of coordination by observing shifts in the vibrational frequencies of the C=N and N=N bonds of the benzotriazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR are used to confirm the structure of the ligand and can indicate complex formation through chemical shift changes.
UV-Visible Spectroscopy Used to study the electronic transitions within the complex, providing insights into the coordination environment of the metal ion.
Elemental Analysis Determines the elemental composition of the complex, which helps in confirming its stoichiometry.

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the metal complexes and can indicate the presence of coordinated or lattice solvent molecules. uni-ulm.de |

In a study on bis(4-butyl-1H-1,2,3-triazole) ligands, which share the butyl substituent, coordination polymers with Cu(II) and Zn(II) were synthesized and characterized, highlighting the role of the butyl group in the formation of zigzag polymer chains. mdpi.com The synthesis of metal complexes with a related derivative, 1-(4-carboxy-3-hydroxy-N-sec.butyl phenyl amino methyl) benzotriazole, has also been reported, where the compound coordinates to various transition metals. proquest.com These examples suggest that 1-Butyl-1H-benzo[d] proquest.comresearchgate.netnih.govtriazole is a promising ligand for the construction of new coordination materials.

Crystallographic Analysis of Coordination Compounds

While specific crystallographic data for 1-Butyl-1H-benzo[d] proquest.comresearchgate.netnih.govtriazole metal complexes is not widely available, studies on analogous systems provide valuable insights. For example, the crystal structure of a luminescent copper(I) coordination polymer with 1-methyl-1H-benzotriazole revealed a one-dimensional wave-like polymer with a distorted trigonal planar geometry around the copper center. researchgate.net In another instance, a copper(I) coordination polymer incorporating the parent 1H-benzotriazole was synthesized and its crystal structure showed a complex three-dimensional supramolecular architecture formed through various interactions. nih.gov

The introduction of a butyl group is expected to significantly influence the supramolecular assembly through van der Waals interactions, potentially leading to different packing motifs compared to smaller N-substituents. The flexibility of the butyl chain could allow for the formation of interdigitated structures or layers, which would have a profound impact on the material's properties.

Table 2: Representative Crystallographic Data for Related Benzotriazole Complexes

Compound Crystal System Space Group Key Structural Features Reference
[Cu(C6H4N3)]n Orthorhombic Pccn 1D chain structure, three independent Cu(I) cations with linear, tetrahedral, and planar geometries. nih.gov
[Cu3(μ3-I)3(μ-btzMe)(NCCH3)]n Monoclinic P21/n 1D wave-like coordination polymer, distorted trigonal planar Cu(I) centers. researchgate.net

Note: BBTA = 1,3-bis(benzotriazol-1-ylmethyl)benzene

The crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, a related tripodal ligand, shows a conformation where the substituents are arranged in an alternating manner, with the structure being stabilized by weak C-H···N hydrogen bonds. nih.gov This highlights the importance of even weak intermolecular interactions in dictating the final solid-state structure, a factor that would also be pertinent to complexes of 1-Butyl-1H-benzo[d] proquest.comresearchgate.netnih.govtriazole.

Electrocatalytic Activities of 1-Butyl-1H-benzo[d]proquest.comresearchgate.netnih.govtriazole Metal Complexes

The electrocatalytic properties of metal complexes are of significant interest for applications in energy conversion and storage, as well as in chemical synthesis. The triazole moiety, with its electron-rich nitrogen atoms, can effectively stabilize metal centers in various oxidation states, a key requirement for an efficient electrocatalyst. The N-butyl substituent on the benzotriazole ring can modulate the electronic properties of the ligand and, consequently, the redox potential of the metal center.

While the electrocatalytic activities of metal complexes specifically derived from 1-Butyl-1H-benzo[d] proquest.comresearchgate.netnih.govtriazole are not extensively documented, research on related coordination compounds suggests that this is a promising area of investigation. For example, electrochemical studies on a nonanuclear iron(II) complex containing a benzotriazole derivative, [Fe3Zn6Cl6(OMe2bta)12], demonstrated a reversible oxidation of the Fe(II) ions. uni-ulm.de This redox activity is a prerequisite for catalytic cycles involving electron transfer steps.

The potential applications for electrocatalytic systems based on 1-Butyl-1H-benzo[d] proquest.comresearchgate.netnih.govtriazole metal complexes could include:

Hydrogen Evolution Reaction (HER): Mimicking the active sites of hydrogenase enzymes.

Oxygen Reduction Reaction (ORR): For fuel cell applications.

CO2 Reduction: Converting carbon dioxide into valuable fuels and chemicals.

The butyl groups in such complexes could play a secondary but important role by creating a hydrophobic microenvironment around the catalytic center, which can influence substrate accessibility and reaction selectivity. Further research is needed to synthesize and systematically evaluate the electrocatalytic performance of metal complexes of 1-Butyl-1H-benzo[d] proquest.comresearchgate.netnih.govtriazole.

Advanced Spectroscopic and Crystallographic Characterization of 1 Butyl 1h Benzo D 1 2 3 Triazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Butyl-1H-benzo[d] jocpr.comuq.edu.aunih.govtriazole. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the butyl group and the benzotriazole (B28993) core.

In ¹H NMR spectra, the protons of the butyl group exhibit characteristic signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and N-methylene (N-CH₂) groups. The aromatic protons on the benzotriazole ring typically appear as a complex multiplet in the downfield region, reflecting their distinct electronic environments.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. This includes the four distinct carbons of the butyl chain and the six carbons of the benzotriazole ring system. The chemical shifts are indicative of the hybridization and local electronic environment of each carbon atom.

Table 1: Representative NMR Data for 1-Butyl-1H-benzo[d] jocpr.comuq.edu.aunih.govtriazole

Nucleus Chemical Shift (ppm) Assignment
¹H~0.9 (t)Butyl-CH₃
¹H~1.4 (sextet)Butyl-CH₂
¹H~1.9 (quintet)Butyl-CH₂
¹H~4.7 (t)N-CH₂
¹H~7.3-8.1 (m)Aromatic-H
¹³C~13.5Butyl-CH₃
¹³C~19.8Butyl-CH₂
¹³C~32.0Butyl-CH₂
¹³C~48.0N-CH₂
¹³C~110, 120, 124, 127, 133, 146Aromatic-C

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. (t = triplet, m = multiplet)

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of 1-Butyl-1H-benzo[d] jocpr.comuq.edu.aunih.govtriazole displays several key absorption bands that confirm its structure.

The presence of the aromatic benzotriazole core is evidenced by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring appearing in the 1450-1600 cm⁻¹ region. The N=N stretching vibration of the triazole ring can also be identified. jocpr.com The aliphatic butyl group is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1470 cm⁻¹. The C-N stretching vibration, corresponding to the bond between the butyl group and the triazole nitrogen, is also a key diagnostic peak. jocpr.com

Table 2: Key IR Absorption Bands for 1-Butyl-1H-benzo[d] jocpr.comuq.edu.aunih.govtriazole

Wavenumber (cm⁻¹) Vibrational Mode
~3100-3000Aromatic C-H Stretch
~2960-2870Aliphatic C-H Stretch
~1610, 1495, 1455Aromatic C=C Stretch
~1230C-N Stretch
~750C-H Out-of-plane Bend

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of a compound. For 1-Butyl-1H-benzo[d] jocpr.comuq.edu.aunih.govtriazole (C₁₀H₁₃N₃), HRMS provides an exact mass measurement, which can be used to confirm its molecular formula.

In a typical experiment, the molecule is ionized, often using techniques like Electrospray Ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high accuracy. nih.gov The experimentally determined exact mass is then compared to the theoretically calculated mass for the proposed formula, with a match within a few parts per million (ppm) providing strong evidence for the compound's identity.

Table 3: HRMS Data for 1-Butyl-1H-benzo[d] jocpr.comuq.edu.aunih.govtriazole

Parameter Value
Molecular FormulaC₁₀H₁₃N₃
Calculated Exact Mass [M+H]⁺176.1182
Observed Exact Mass [M+H]⁺Consistent with calculated value

Single Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique allows for the determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the 1-Butyl-1H-benzo[d] jocpr.comuq.edu.aunih.govtriazole molecule.

The arrangement of molecules in a crystal, known as the supramolecular architecture, is governed by a variety of non-covalent intermolecular interactions. In the crystal structure of 1-Butyl-1H-benzo[d] jocpr.comuq.edu.aunih.govtriazole and its derivatives, weak intermolecular forces play a significant role.

While the 1-butyl derivative lacks the N-H group necessary for classical hydrogen bonding present in the parent 1H-benzotriazole, weak C-H···N and C-H···π interactions are often observed. nih.gov These interactions involve the hydrogen atoms of the butyl group or the aromatic ring acting as weak donors to the nitrogen atoms or the π-system of an adjacent molecule.

Analytical Methodologies for Detection and Quantification of 1 Butyl 1h Benzo D 1 2 3 Triazole

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of 1-Butyl-1H-benzo[d] wright.edugoogle.comtriazole and quantifying it in samples. This technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For benzotriazole (B28993) derivatives, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

A specific HPLC method for the determination of 5-butyl benzotriazole and its impurities has been detailed in a Chinese patent, which provides a robust framework for the analysis of butyl-substituted benzotriazoles. google.com The method utilizes a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile. google.com Detection is typically carried out using an ultraviolet (UV) detector, with the wavelength set to a value where the analyte exhibits strong absorbance, for instance, between 215 and 230 nm. google.com The peak area of the chromatogram is proportional to the concentration of the compound, allowing for quantification by comparison with a standard of known concentration. google.com The peak area normalization method can be employed to calculate the purity and the content of impurities. google.com

For the analysis of various benzotriazoles in environmental water samples, solid-phase extraction (SPE) is often employed as a pre-concentration and clean-up step before HPLC analysis. nih.gov This allows for the detection of low concentrations of the target analytes. nih.gov

Below is a table summarizing typical HPLC parameters for the analysis of butyl-substituted benzotriazoles, based on established methods for similar compounds.

Table 1: Representative HPLC Parameters for the Analysis of Butyl-Substituted Benzotriazoles

Parameter Description
Chromatographic Column Octadecyl bonded silica (B1680970) gel (C18), e.g., 4.6 mm x 250 mm, 5 µm particle size. google.com
Mobile Phase A Water. google.com
Mobile Phase B Acetonitrile. google.com

| Gradient Elution | A typical gradient could be:

  • 0 min: 40-50% A, 50-60% B
  • 20 min: 20-30% A, 70-80% B
  • 22 min: 40-50% A, 50-60% B
  • 30 min: 40-50% A, 50-60% B. google.com | | Flow Rate | 0.8-1.2 mL/min. google.com | | Column Temperature | 25-35 °C. google.com | | Detection Wavelength | 215-230 nm (UV detector). google.com | | Injection Volume | 20 µL. google.com | | Quantification | Peak area normalization method. google.com |
  • Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

    Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the trace analysis of volatile and thermally stable compounds. For less polar benzotriazole derivatives, GC-MS can be used directly. researchgate.net However, for more polar benzotriazoles, a derivatization step, such as acetylation or silylation, is often necessary to increase their volatility and thermal stability for successful GC analysis. nih.gov

    In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column (e.g., a DB-5MS column). scispace.com After separation, the individual compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a molecular fingerprint that allows for highly specific identification of the compound.

    For the trace analysis of 1-Butyl-1H-benzo[d] wright.edugoogle.comtriazole in complex matrices like environmental samples, a sample preparation step such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) is typically required to isolate and concentrate the analyte. researchgate.netnih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, allowing for detection at very low levels. nih.gov

    The following table outlines general GC-MS parameters that can be adapted for the trace analysis of 1-Butyl-1H-benzo[d] wright.edugoogle.comtriazole, based on methods for similar compounds.

    Table 2: General GC-MS Parameters for the Trace Analysis of Benzotriazole Derivatives

    Parameter Description
    GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar to mid-polar capillary column. scispace.com
    Injector Temperature Typically around 250-280 °C.
    Oven Temperature Program A programmed temperature ramp is used to separate compounds with different boiling points. For example, starting at a lower temperature (e.g., 60-120 °C), holding for a few minutes, and then ramping up to a final temperature (e.g., 280-300 °C). scispace.com
    Carrier Gas Helium at a constant flow rate.
    Ionization Mode Electron Ionization (EI) at 70 eV.
    Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF).
    Detection Mode Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative trace analysis.
    Derivatization May be required for improved volatility and peak shape (e.g., acetylation with acetic anhydride (B1165640) or silylation). nih.gov

    Environmental Fate and Ecotoxicological Implications of 1 Butyl 1h Benzo D 1 2 3 Triazole

    Environmental Degradation Pathways and Metabolite Identification

    Benzotriazoles as a class of compounds are known for their relative persistence in the environment. Studies have shown that they are often not readily biodegradable, leading to their detection in various environmental compartments. researchgate.netnih.gov While specific research on the degradation of 1-Butyl-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole is limited, the degradation pathways of the parent compound, 1H-benzotriazole, and other alkylated benzotriazoles have been investigated, providing a likely model for its environmental fate.

    The primary degradation mechanisms for benzotriazoles in the environment are believed to be biodegradation and photodegradation. Advanced oxidation processes (AOPs) have also been shown to effectively degrade these compounds in water treatment scenarios. nih.govrsc.org

    Biodegradation: In biological wastewater treatment processes and natural environments, the biodegradation of benzotriazoles can be slow. The process often begins with hydroxylation of the benzene (B151609) ring, a common initial step in the aerobic degradation of aromatic compounds. nih.gov For the parent 1H-benzotriazole, major transformation products identified include 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.gov Further oxidation can lead to the formation of compounds like 1H-benzotriazole-5-carboxylic acid, which results from the oxidation of a methyl group in 5-methyl-1H-benzotriazole. nih.gov It is plausible that 1-Butyl-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole undergoes similar initial hydroxylation on its benzotriazole (B28993) ring. The butyl group itself may also be a site for oxidative attack, potentially leading to a variety of hydroxylated or carboxylated metabolites. However, specific metabolites for 1-Butyl-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole have not been extensively documented in the reviewed literature.

    Advanced Oxidation Processes (AOPs): Studies on 1H-benzotriazole have demonstrated that AOPs, which involve the generation of highly reactive hydroxyl radicals (•OH), can lead to more extensive degradation. nih.govrsc.org This process can transform the parent compound into hydroxylated intermediates and can eventually lead to the cleavage of both the benzene and triazole rings. nih.gov Identified products from the AOP-driven degradation of 1H-benzotriazole include dihydroxy-1H-benzotriazole and 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov It is anticipated that 1-Butyl-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole would also be susceptible to degradation by AOPs.

    Table 1: Potential Degradation Pathways and Metabolites Based on Related Benzotriazoles

    Degradation Process Parent Compound Potential Transformation Products Reference
    Biodegradation 1H-Benzotriazole 4-hydroxy-1H-benzotriazole, 5-hydroxy-1H-benzotriazole nih.gov
    Biodegradation 5-Methyl-1H-benzotriazole 1H-benzotriazole-5-carboxylic acid nih.gov
    Advanced Oxidation 1H-Benzotriazole 4,7-dihydroxy-1H-benzotriazole, 1,2,3-triazole-4,5-dicarboxylic acid nih.gov

    This table presents potential degradation products for 1-Butyl-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole based on documented pathways for structurally similar benzotriazoles, as specific data for the butyl-derivative is limited.

    Ecotoxicity Assessment in Aquatic and Terrestrial Systems

    The ecotoxicity of 1-Butyl-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole, also referred to as butylbenzotriazole (BBT), has been evaluated in aquatic environments, revealing a higher toxicity compared to its parent compound.

    Aquatic Ecotoxicity: Research comparing the acute toxicity of benzotriazole and its alkylated derivatives has demonstrated that the addition of the butyl group significantly increases toxicity to aquatic organisms. In a study assessing three common test species, butylbenzotriazole was found to be the most toxic derivative tested. researchgate.net

    The bacterium Vibrio fischeri (used in the Microtox assay) was the most sensitive organism, followed by the fathead minnow (Pimephales promelas) and the water flea (Ceriodaphnia dubia). researchgate.net Butylbenzotriazole induced acute toxic effects in all three species at concentrations of 3.3 mg/L or lower, highlighting its potential risk to aquatic ecosystems, particularly in areas receiving industrial or airport runoff. researchgate.net

    Table 2: Acute Aquatic Toxicity of 1-Butyl-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole (BBT)

    Test Organism Species Endpoint Toxicity Value (mg/L) Reference
    Bacterium Vibrio fischeri Acute Toxicity ≤ 3.3 researchgate.net
    Fish Pimephales promelas Acute Toxicity ≤ 3.3 researchgate.net
    Crustacean Ceriodaphnia dubia Acute Toxicity ≤ 3.3 researchgate.net

    This table summarizes the acute toxicity data for 1-Butyl-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole, showing it is toxic to a range of aquatic organisms at relatively low concentrations.

    Terrestrial Ecotoxicity: There is a notable lack of specific research on the ecotoxicological effects of 1-Butyl-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole in terrestrial systems. However, studies on the parent compound, 1H-benzotriazole, indicate potential for toxicity to terrestrial organisms. For instance, 1H-benzotriazole has been shown to inhibit the growth of various plants and can be toxic to certain soil bacteria at high concentrations. Given that alkylation increases the toxicity of benzotriazoles in aquatic systems, it is plausible that 1-Butyl-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole could also pose a risk to soil flora and fauna. Further research is required to determine its specific impacts on terrestrial environments.

    Table of Mentioned Compounds

    Compound Name
    1-Butyl-1H-benzo[d] researchgate.netnih.govresearchgate.nettriazole
    1H-benzotriazole
    4-hydroxy-1H-benzotriazole
    5-hydroxy-1H-benzotriazole
    5-methyl-1H-benzotriazole
    1H-benzotriazole-5-carboxylic acid
    4,7-dihydroxy-1H-benzotriazole
    1,2,3-triazole-4,5-dicarboxylic acid

    Future Research Directions and Prospects for 1 Butyl 1h Benzo D 1 2 3 Triazole Chemistry

    Development of Novel Synthetic Strategies for Enhanced Efficiency

    The synthesis of 1-substituted benzotriazoles is a well-established area of research, yet the pursuit of greater efficiency, regioselectivity, and sustainability remains a key objective. Future research into the synthesis of 1-Butyl-1H-benzo[d] nih.govijpsjournal.comukaazpublications.comtriazole is likely to focus on the optimization of existing methods and the development of novel, greener alternatives.

    Current strategies for N-alkylation of benzotriazole (B28993) often yield a mixture of 1- and 2-substituted isomers. nih.gov A primary research goal will be the development of highly regioselective methods that favor the formation of the 1-butyl isomer. This could involve the exploration of novel catalysts or directing groups that sterically or electronically guide the alkylation to the N1 position.

    Furthermore, there is a significant push towards environmentally benign synthetic protocols. Future strategies will likely include:

    Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of N-alkylated benzotriazole derivatives. ijrrjournal.com Further investigation into microwave-assisted synthesis of 1-Butyl-1H-benzo[d] nih.govijpsjournal.comukaazpublications.comtriazole could lead to more efficient and rapid production.

    Solvent-free reactions: The development of solvent-free or solid-state reaction conditions, potentially utilizing techniques like ball milling or ultrasound irradiation, would significantly reduce the environmental impact of the synthesis. gsconlinepress.comresearchgate.net Ultrasound has been successfully used to prepare 1-acylbenzotriazoles and other benzotriazole derivatives, suggesting its potential for the N-butylation of benzotriazole. researchgate.net

    Catalytic systems: Research into new catalytic systems, such as those based on abundant and non-toxic metals or even organocatalysts, could provide more sustainable alternatives to traditional methods. organic-chemistry.org The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) under microwave or thermal conditions has already shown promise for the regioselective N-alkylation of benzotriazole. gsconlinepress.com

    Exploration of New Biological Targets and Therapeutic Applications

    The benzotriazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govukaazpublications.comgsconlinepress.com While the specific biological profile of 1-Butyl-1H-benzo[d] nih.govijpsjournal.comukaazpublications.comtriazole is largely unexplored, the presence of the butyl group could modulate its lipophilicity and ability to interact with biological targets.

    Future research should systematically screen 1-Butyl-1H-benzo[d] nih.govijpsjournal.comukaazpublications.comtriazole and its further functionalized analogues against a diverse range of biological targets. Key areas of investigation include:

    Antimicrobial and Antifungal Activity: Substituted benzotriazoles have demonstrated efficacy against various bacterial and fungal strains, including resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. nih.govgsconlinepress.comnih.gov The 1-butyl derivative should be evaluated for its potential to disrupt microbial cell membranes or inhibit essential enzymes. gsconlinepress.com

    Antiviral Activity: Benzotriazole derivatives have shown potent activity against a range of DNA and RNA viruses. nih.gov Given the urgent need for new antiviral agents, particularly against emerging viruses like SARS-CoV-2, screening 1-Butyl-1H-benzo[d] nih.govijpsjournal.comukaazpublications.comtriazole for antiviral efficacy is a promising research avenue. nih.gov

    Anticancer Activity: The antiproliferative effects of benzotriazole derivatives have been linked to mechanisms such as the inhibition of tubulin polymerization. gsconlinepress.com Future studies could investigate the potential of the 1-butyl derivative to induce apoptosis in cancer cell lines.

    Enzyme Inhibition: Benzotriazole-based compounds have been designed as inhibitors for various enzymes, including cholinesterases, which are relevant to Alzheimer's disease. nih.gov The 1-butyl group could play a role in the binding affinity and selectivity of such inhibitors.

    The exploration of structure-activity relationships (SAR) will be crucial in this context. By synthesizing and testing a library of derivatives where the butyl chain is modified or other functional groups are introduced onto the benzene (B151609) ring, researchers can identify the key structural features required for specific biological activities. ijpsjournal.com

    Design of Advanced Functional Materials Incorporating 1-Butyl-1H-benzo[d]nih.govijpsjournal.comukaazpublications.comtriazole

    The unique electronic and self-assembly properties of the benzotriazole moiety make it an attractive building block for advanced functional materials. mdpi.com The incorporation of a 1-butyl group can influence properties such as solubility, processability, and molecular packing, which are critical for material performance.

    Future research in this area should focus on:

    Organic Electronics: Benzotriazole derivatives have been investigated as p-type semiconductors in organic field-effect transistors (OFETs). nih.gov While the reported mobilities are modest, these studies demonstrate the potential of this class of compounds in organic electronics. nih.gov The 1-butyl substituent could enhance the solubility of benzotriazole-based materials in organic solvents, facilitating their deposition and processing for electronic devices. Future work could explore the synthesis of conjugated polymers or small molecules incorporating the 1-Butyl-1H-benzo[d] nih.govijpsjournal.comukaazpublications.comtriazole unit for applications in OFETs, organic solar cells (OSCs), and light-emitting diodes (OLEDs). metu.edu.trkaust.edu.sa

    Polymers and Macromolecules: The triazole ring can act as a linker in the synthesis of polymers and dendrimers. researchgate.net Poly(1,2,3-triazole)-based materials have been explored for various applications, including as anion-exchange membranes and in drug delivery. researchgate.net The 1-butyl group could be incorporated to tune the physical properties of such polymers, for instance, by affecting their thermal stability or mechanical characteristics.

    Corrosion Inhibitors: Benzotriazole itself is a well-known corrosion inhibitor. Derivatives with hydrophobic side chains can form protective layers on metal surfaces. gsconlinepress.com The 1-butyl group could enhance the hydrophobic nature of the inhibitor, potentially leading to improved corrosion resistance in various environments.

    The ability of the 2H-benzo[d] nih.govijpsjournal.comukaazpublications.comtriazole moiety to self-assemble and form structures like organogels has been noted. mdpi.com Investigating the self-assembly behavior of 1-Butyl-1H-benzo[d] nih.govijpsjournal.comukaazpublications.comtriazole could lead to the discovery of new soft materials with interesting properties.

    Integration of Computational and Experimental Approaches for Rational Design

    The synergy between computational modeling and experimental synthesis and testing is a powerful paradigm in modern chemical research. For 1-Butyl-1H-benzo[d] nih.govijpsjournal.comukaazpublications.comtriazole, this integrated approach can accelerate the discovery and optimization of new applications.

    Future research should leverage computational tools for:

    Predicting Properties: Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, molecular geometry, and reactivity of 1-Butyl-1H-benzo[d] nih.govijpsjournal.comukaazpublications.comtriazole and its derivatives. nih.gov This can guide the design of molecules with desired characteristics for materials science applications. For instance, computational screening can help identify derivatives with suitable energy levels for use in organic electronic devices.

    Molecular Docking and SAR: In the context of drug discovery, molecular docking studies can predict the binding modes of 1-Butyl-1H-benzo[d] nih.govijpsjournal.comukaazpublications.comtriazole derivatives to specific biological targets. nih.govnih.gov This can help in prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources. Combining these computational predictions with experimental data from structure-activity relationship (SAR) studies will facilitate the rational design of more potent and selective therapeutic agents. ijpsjournal.comnih.gov

    Understanding Reaction Mechanisms: Computational chemistry can provide insights into the mechanisms of synthetic reactions, helping to explain observed regioselectivity and optimize reaction conditions for higher yields and purity. acs.org

    By integrating these computational approaches with experimental validation, researchers can adopt a more targeted and efficient strategy for exploring the full potential of 1-Butyl-1H-benzo[d] nih.govijpsjournal.comukaazpublications.comtriazole chemistry. This rational design loop will be instrumental in developing novel molecules for a wide array of applications, from next-generation pharmaceuticals to advanced functional materials.

    Q & A

    Q. What are the optimized synthetic routes for 1-Butyl-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield?

    Answer: The synthesis typically involves alkylation of 1H-benzo[d][1,2,3]triazole with 1-bromobutane under basic conditions. Key parameters include:

    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
    • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates in biphasic systems.
    • Temperature : Optimal yields (70–85%) are achieved at 80–100°C for 12–24 hours .

    Q. Table 1: Comparison of Reaction Conditions

    SolventCatalystTemp (°C)Yield (%)
    DMFTBAB8078
    DMSONone10065
    TolueneK₂CO₃11052

    For reproducibility, monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

    Q. How can structural characterization of this compound be systematically performed?

    Answer: Use a multi-technique approach:

    • NMR : ¹H NMR shows characteristic peaks for the butyl chain (δ 0.8–1.6 ppm) and triazole protons (δ 8.1–8.3 ppm). ¹³C NMR confirms the quaternary triazole carbon at δ 145–150 ppm .
    • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 175.23 [M+H]⁺ .
    • X-ray Crystallography : Resolves bond lengths (e.g., N–N bonds in triazole ring: 1.31–1.35 Å) and confirms regiochemistry .

    Advanced Research Questions

    Q. How do steric and electronic effects of the butyl group influence reactivity in cross-coupling reactions?

    Answer: The butyl group introduces steric hindrance, reducing accessibility to the triazole N2 position. Electronic effects:

    • Electrophilic Substitution : The electron-rich triazole ring undergoes halogenation (e.g., bromination) at the C4/C7 positions, but the butyl group slows reaction kinetics (k = 0.15 min⁻¹ vs. 0.25 min⁻¹ for methyl analogs) .
    • Catalytic Applications : The butyl chain enhances solubility in non-polar media, enabling use in Pd-catalyzed Suzuki-Miyaura couplings (TON up to 1,200) .

    Methodological Note : Use DFT calculations (B3LYP/6-311++G(d,p)) to model steric maps and predict reactive sites .

    Q. How can conflicting data on antimicrobial activity be resolved through structure-activity relationship (SAR) studies?

    Answer: Conflicts often arise due to substituent positioning. For example:

    • Antibacterial Activity : 1-Butyl derivatives show moderate activity against S. aureus (MIC = 32 µg/mL) but weaker activity than fluoro/methyl analogs (MIC = 8–16 µg/mL) due to reduced membrane permeability .
    • Antifungal Activity : The butyl group improves lipophilicity (logP = 2.8 vs. 1.5 for unsubstituted triazoles), enhancing activity against C. albicans (IC₅₀ = 25 µM) .

    Q. Experimental Design :

    • Perform QSAR modeling using Hammett constants (σ) and Hansch parameters to correlate substituent effects with bioactivity .
    • Validate via time-kill assays and synergy studies with commercial antifungals (e.g., fluconazole) .

    Q. What strategies mitigate decomposition during high-temperature applications (e.g., material science)?

    Answer: Decomposition above 200°C is linked to N–N bond cleavage. Mitigation approaches:

    • Stabilizers : Add 1% w/w antioxidants (e.g., BHT) to delay degradation (TGA onset increased by 30°C) .
    • Coordination Chemistry : Complexation with transition metals (e.g., Cu²⁺) stabilizes the triazole ring via chelation, extending thermal stability to 250°C .
    • Polymer Matrices : Embedding in polyimide matrices reduces thermal stress, maintaining integrity up to 300°C .

    Analytical Validation : Use DSC and TGA-FTIR to track decomposition pathways and identify volatile byproducts .

    Q. How can computational methods predict regioselectivity in electrophilic aromatic substitution (EAS)?

    Answer:

    • Fukui Function Analysis : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to identify reactive positions. For this compound, C4 and C7 show highest f⁻ values (0.12–0.15), aligning with experimental bromination patterns .
    • Molecular Electrostatic Potential (MEP) : MEP maps highlight electron density distribution, confirming preferential attack at para positions relative to the triazole ring .

    Software Tools : Gaussian 16 for DFT, Multiwfn for post-processing .

    Retrosynthesis Analysis

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    Reactant of Route 1
    Reactant of Route 1
    1-Butyl-1H-benzo[d][1,2,3]triazole
    Reactant of Route 2
    1-Butyl-1H-benzo[d][1,2,3]triazole

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.